4-Methyl-2-octyn-4-ol

Übersicht

Beschreibung

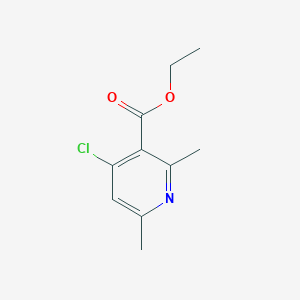

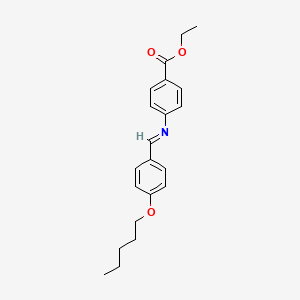

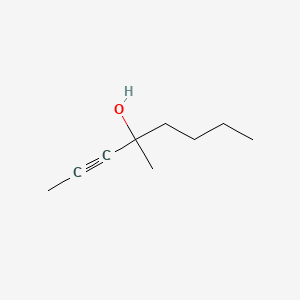

4-Methyl-2-octyn-4-ol is a compound that is part of a broader class of organic molecules known as yn-1-ols, which are characterized by the presence of a terminal triple bond. The specific structure and properties of 4-Methyl-2-octyn-4-ol are not directly discussed in the provided papers, but its relevance can be inferred from the synthesis and reactions of similar compounds.

Synthesis Analysis

The synthesis of compounds related to 4-Methyl-2-octyn-4-ol is described in the first paper, where 4-yn-1-ols undergo oxidative cyclization–alkoxycarbonylation to produce tetrahydrofurans. This reaction is catalyzed by palladium in the form of [PdI4]2− and is facilitated by an excess of KI. The process occurs in methanol at elevated temperatures and pressures, indicating that 4-Methyl-2-octyn-4-ol could potentially be synthesized through a similar palladium-catalyzed reaction under the right conditions .

Molecular Structure Analysis

While the molecular structure of 4-Methyl-2-octyn-4-ol is not explicitly analyzed in the provided papers, the structure of yn-1-ols suggests that the compound would have a linear carbon chain with a terminal alkyne group. The presence of a methyl group on the fourth carbon would likely influence the reactivity and steric interactions of the molecule. The molecular structure of yn-1-ols is crucial for their reactivity in the palladium-catalyzed synthesis described .

Chemical Reactions Analysis

The chemical reactions involving yn-1-ols, as mentioned in the first paper, include oxidative cyclization and alkoxycarbonylation, leading to the formation of tetrahydrofurans. A competing reaction, cycloisomerization–hydromethoxylation, can also occur but is suppressed by increasing the KI concentration. These reactions demonstrate the reactivity of the triple bond and the potential for forming cyclic structures from linear yn-1-ols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-2-octyn-4-ol are not directly provided in the papers. However, based on the properties of similar yn-1-ols, it can be inferred that the compound would be a liquid at room temperature and would exhibit properties typical of organic molecules with alkyne functional groups. These might include a certain degree of polarity due to the triple bond and reactivity towards catalysts like palladium, as seen in the synthesis of related compounds .

The second paper does not provide direct information about 4-Methyl-2-octyn-4-ol but discusses the synthesis of related compounds, which could offer insights into the behavior of similar molecular structures during chemical reactions .

Safety And Hazards

The safety information for “4-Methyl-2-octyn-4-ol” indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H225 (Highly flammable liquid and vapor) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-methyloct-2-yn-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h10H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVNLGPDLREHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C#CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10996026 | |

| Record name | 4-Methyloct-2-yn-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-octyn-4-ol | |

CAS RN |

74514-59-3 | |

| Record name | 4-Methyl-2-octyn-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074514593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloct-2-yn-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.